2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol
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Overview
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propan-1-ol to yield the final product. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.
2-Amino-3-chloro-5-trifluoromethylpyridine: Another related compound with similar structural features.
Uniqueness
The uniqueness of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and chlorine substituents enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H12ClF3N2O |
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Molecular Weight |
268.66 g/mol |
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]propan-1-ol |
InChI |
InChI=1S/C10H12ClF3N2O/c1-6(5-17)16(2)9-8(11)3-7(4-15-9)10(12,13)14/h3-4,6,17H,5H2,1-2H3 |
InChI Key |
WQCSIOKJJWGPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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